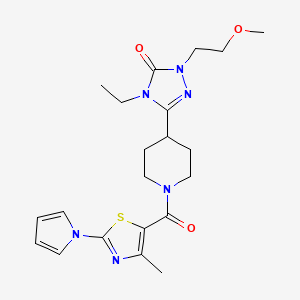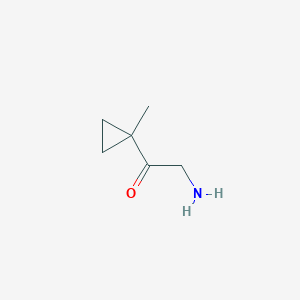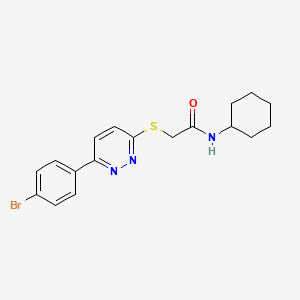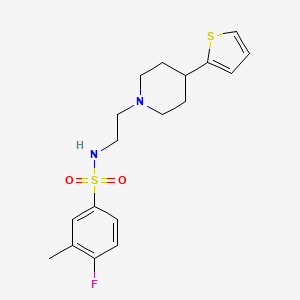![molecular formula C15H10ClF3N2 B2839393 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole CAS No. 156146-84-8](/img/structure/B2839393.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves several steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with 2-methylindole under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The mixture is refluxed to facilitate the formation of the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridin-2-ol: Used in organic synthesis and has similar functional groups.
Fluopicolide: A fungicide with a trifluoromethyl group, though its mode of action differs.
Berotralstat: An FDA-approved drug containing a trifluoromethyl group, used for treating hereditary angioedema
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQMOCCHHQQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)
![4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2839317.png)
![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2839319.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2839324.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)


![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)
![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)
